molecular formula C25H19F2NO3 B2477770 3-(4-Ethoxybenzoyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 865657-17-6

3-(4-Ethoxybenzoyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2477770
CAS No.: 865657-17-6
M. Wt: 419.428
InChI Key: QVBQUKHKWZRBPD-UHFFFAOYSA-N
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Description

3-(4-Ethoxybenzoyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the class of quinolinone derivatives. This compound is characterized by its unique structure, which includes an ethoxybenzoyl group, a fluorine atom, and a fluorophenylmethyl group attached to a dihydroquinolinone core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxybenzoyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinolinone Core: The starting material, 2-aminobenzophenone, undergoes cyclization with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the quinolinone core.

    Introduction of the Fluorine Atom: The fluorine atom is introduced through a halogenation reaction using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Ethoxybenzoyl Group: The ethoxybenzoyl group is attached via a Friedel-Crafts acylation reaction using 4-ethoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Addition of the Fluorophenylmethyl Group: The final step involves the addition of the fluorophenylmethyl group through a nucleophilic substitution reaction using 3-fluorobenzyl bromide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxybenzoyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinolinone derivatives with higher oxidation states.

    Reduction: Reduced quinolinone derivatives.

    Substitution: Substituted quinolinone derivatives with various functional groups.

Scientific Research Applications

3-(4-Ethoxybenzoyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical products with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxybenzoyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to and inhibiting the activity of enzymes involved in critical biological processes.

    Modulation of Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Ethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one
  • 4-(4-Ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

3-(4-Ethoxybenzoyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its dual fluorine substitution and the presence of both ethoxybenzoyl and fluorophenylmethyl groups make it a versatile compound for various applications.

Properties

IUPAC Name

3-(4-ethoxybenzoyl)-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F2NO3/c1-2-31-20-9-6-17(7-10-20)24(29)22-15-28(14-16-4-3-5-18(26)12-16)23-11-8-19(27)13-21(23)25(22)30/h3-13,15H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBQUKHKWZRBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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